molecular formula C21H13BrN2O4S B270167 4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate

4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate

Cat. No. B270167
M. Wt: 469.3 g/mol
InChI Key: YWLZJTNZMKYUIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate, also known as BOS-102, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. In cancer cells, 4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neuroscience, 4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and other neurological disorders. In infectious diseases, 4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate has been shown to inhibit the activity of various enzymes and receptors involved in bacterial and fungal cell wall synthesis and metabolism.
Biochemical and Physiological Effects:
4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, 4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, 4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate has been shown to modulate the activity of GABA receptors, which can lead to anxiolytic and sedative effects. In infectious diseases, 4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate has been shown to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate has several advantages and limitations for lab experiments. One advantage is its broad range of potential applications, including cancer research, neuroscience, and infectious diseases. Another advantage is its relatively simple synthesis method, which allows for easy production in large quantities. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in specific applications. Another limitation is the potential for toxicity and side effects, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate. One direction is to further investigate its mechanism of action in various applications, including cancer research, neuroscience, and infectious diseases. Another direction is to optimize its use in specific applications, such as developing new cancer treatments or antimicrobial agents. Additionally, there is potential for the development of new derivatives of 4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate with improved efficacy and reduced toxicity.

Synthesis Methods

4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate can be synthesized using a multi-step process that involves the reaction of 4-bromoaniline with thionyl chloride to form 4-bromo-N-chloroaniline. This intermediate is then reacted with sodium azide to form 4-bromo-N-azidoaniline, which is subsequently reacted with sodium hydride and carbon disulfide to form 4-bromo-N-(1,3,4-oxadiazol-2-yl)aniline. The final step involves the reaction of this intermediate with 2-butyn-1-ol and 1-benzofuran-2-carboxylic acid to form 4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate.

Scientific Research Applications

4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate has been studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, 4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroscience, 4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate has been studied for its potential to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and other neurological disorders. In infectious diseases, 4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate has been shown to have antimicrobial activity against various bacteria and fungi.

properties

Product Name

4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate

Molecular Formula

C21H13BrN2O4S

Molecular Weight

469.3 g/mol

IUPAC Name

4-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 1-benzofuran-2-carboxylate

InChI

InChI=1S/C21H13BrN2O4S/c22-16-9-7-14(8-10-16)19-23-24-21(28-19)29-12-4-3-11-26-20(25)18-13-15-5-1-2-6-17(15)27-18/h1-2,5-10,13H,11-12H2

InChI Key

YWLZJTNZMKYUIE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)OCC#CCSC3=NN=C(O3)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)OCC#CCSC3=NN=C(O3)C4=CC=C(C=C4)Br

Origin of Product

United States

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